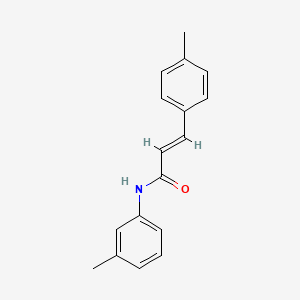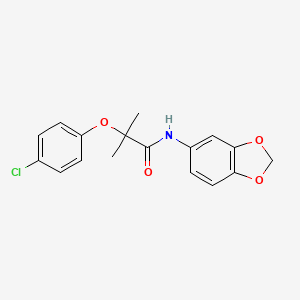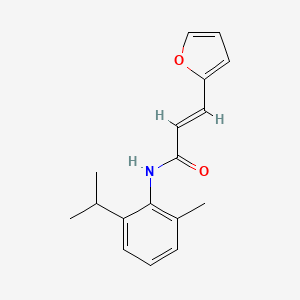![molecular formula C13H17N3 B5716408 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline, also known as DMMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMMA is a derivative of aniline and pyrazole and is known for its unique properties that make it a useful compound for research purposes.
Wirkmechanismus
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline is not well understood, and further research is needed to elucidate its mode of action. However, it is known that N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline can interact with various biological targets such as enzymes and receptors, which makes it a useful compound for drug discovery and development.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has also been shown to exhibit antitumor activity and has been studied for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has several advantages as a research compound, such as its unique structure and reactivity, which makes it a useful building block for the synthesis of various organic compounds. However, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline. One potential area of research is the development of new synthetic methods for the preparation of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline and its derivatives. Another area of research is the elucidation of the mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline and its potential use in drug discovery and development. Additionally, the study of the toxicity and safety of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline is also an important area of future research.
Synthesemethoden
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylaniline with 3,5-dimethylpyrazole in the presence of a catalyst such as palladium acetate. The resulting product is then purified through various methods such as column chromatography to obtain pure N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has been used as a building block for the synthesis of various organic compounds due to its unique structure and reactivity. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has also been studied for its potential use in the development of new materials such as polymers and liquid crystals.
Eigenschaften
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-4-6-13(7-5-10)14-9-16-12(3)8-11(2)15-16/h4-8,14H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRYNVOHPEKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)

![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)


![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)
![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)
